4-(4-Nitrobenzoyl)benzoic acid
Overview
Description
4-(4-Nitrobenzoyl)benzoic acid is an organic compound with the molecular formula C14H9NO5. It is a derivative of benzoic acid, where the benzoyl group is substituted with a nitro group at the para position. This compound is known for its pale yellow crystalline appearance and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
It is known that 4-nitrobenzoic acid, a related compound, is a precursor to 4-nitrobenzoyl chloride, which is further used in the synthesis of the anesthetic procaine and folic acid . This suggests that 4-(4-Nitrobenzoyl)benzoic acid may interact with similar targets.
Biochemical Pathways
4-nitrobenzoic acid is known to participate in the biosynthesis of the antibiotic aureothin
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(4-Nitrobenzoyl)benzoic acid can be synthesized through several methods. One common method involves the oxidation of 4-nitrotoluene using oxidizing agents such as oxygen or dichromate. Another method includes the nitration of polystyrene followed by the oxidation of the alkyl substituent .
Industrial Production Methods: In industrial settings, the compound is often prepared by reacting 4-nitrobenzoyl chloride with benzoic acid under controlled conditions. The reaction typically involves the use of a solvent like acetic acid and a catalyst such as sulfuric acid to facilitate the process .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Nitrobenzoyl)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst is often used for the reduction of the nitro group.
Major Products Formed:
Reduction: 4-(4-Aminobenzoyl)benzoic acid.
Substitution: Various esters and substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-Nitrobenzoyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and interaction with biological macromolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 4-Nitrobenzoic acid
- 3-Nitrobenzoic acid
- 2-Nitrobenzoic acid
- 3,5-Dinitrobenzoic acid
Comparison: 4-(4-Nitrobenzoyl)benzoic acid is unique due to the presence of both a nitro group and a benzoyl group, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts like 4-nitrobenzoic acid.
Properties
IUPAC Name |
4-(4-nitrobenzoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO5/c16-13(9-1-3-11(4-2-9)14(17)18)10-5-7-12(8-6-10)15(19)20/h1-8H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGHZEMNYJKTDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10308862 | |
Record name | 4-(4-Nitro-benzoyl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10308862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7377-13-1 | |
Record name | 7377-13-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210284 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-Nitro-benzoyl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10308862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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